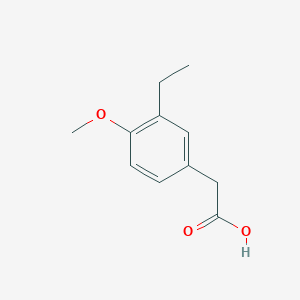
2-(3-Ethyl-4-methoxyphenyl)acetic acid
Vue d'ensemble
Description
2-(3-Ethyl-4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C11H14O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl group and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-4-methoxyphenyl)acetic acid typically involves the alkylation of 4-methoxyphenylacetic acid with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Ethyl-4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-ethyl-4-methoxybenzaldehyde or 3-ethyl-4-methoxybenzoic acid.
Reduction: Formation of 2-(3-ethyl-4-methoxyphenyl)ethanol.
Substitution: Formation of halogenated derivatives like this compound bromide.
Applications De Recherche Scientifique
2-(3-Ethyl-4-methoxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 2-(3-Ethyl-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. In the context of its anti-inflammatory properties, the compound may inhibit the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)acetic acid: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
3-Ethyl-4-methoxybenzoic acid: Similar structure but with a carboxylic acid group directly attached to the benzene ring instead of an acetic acid moiety.
2-(3-Ethyl-4-methoxyphenyl)ethanol: The carboxylic acid group is reduced to an alcohol.
Uniqueness
2-(3-Ethyl-4-methoxyphenyl)acetic acid is unique due to the presence of both an ethyl and a methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that can be leveraged in various applications, particularly in the development of pharmaceuticals with specific therapeutic properties.
Propriétés
IUPAC Name |
2-(3-ethyl-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-9-6-8(7-11(12)13)4-5-10(9)14-2/h4-6H,3,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYBUKKCSRDCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


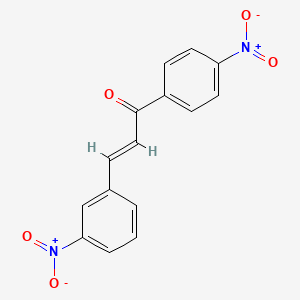

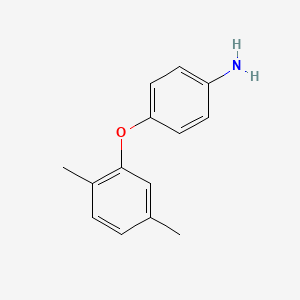
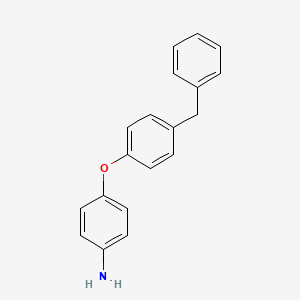
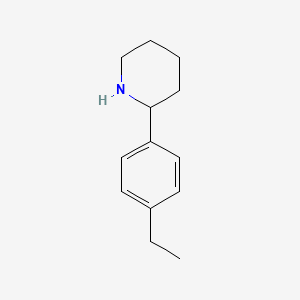
![2-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B3133104.png)

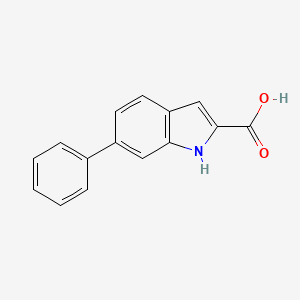
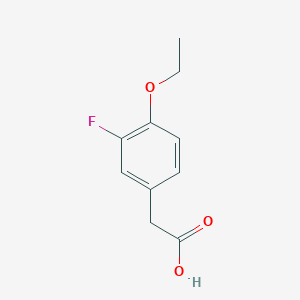
![2-[[5-(Naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3133141.png)
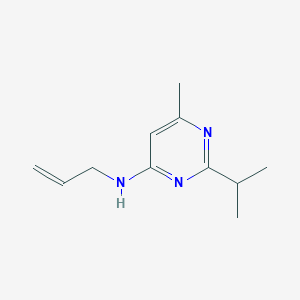
![3-nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B3133146.png)
![[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate](/img/structure/B3133153.png)
![2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine](/img/structure/B3133157.png)
